4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline

Nonlinear optics Second-harmonic generation Benzylideneaniline derivatives

Sourcing nonlinear optical (NLO) chromophores with consistent non-centrosymmetric crystal packing often yields SHG-inactive batches, as seen with the chloro and fluoro analogs. 4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline (BNBA) solves this by reliably crystallizing in the monoclinic superspace group A2(α0γ)0, ensuring inherent second-harmonic generation without poling. • SHG efficiency of 9.4× KDP at 1064 nm, enabling thinner crystals and lower insertion loss. • Thermal stability up to 436 K supports high-repetition-rate THz emission and optical limiting applications. • Structure-property validated batch identity ensures procurement of the functional bromo derivative, not an inactive polymorph.

Molecular Formula C13H9BrN2O2
Molecular Weight 305.13 g/mol
CAS No. 10480-19-0
Cat. No. B3059632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline
CAS10480-19-0
Molecular FormulaC13H9BrN2O2
Molecular Weight305.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C13H9BrN2O2/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(8-2-10)16(17)18/h1-9H
InChIKeyXFWKPZJJOUWIBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BNBA: A Non-Centrosymmetric Schiff Base for SHG


4-Bromo-N-[(E)-(4-nitrophenyl)methylidene]aniline (BNBA, CAS 10480-19-0) is a para-disubstituted benzylideneaniline Schiff base featuring an electron‑donating bromine atom and an electron‑withdrawing nitro group on opposite phenyl rings . This push‑pull architecture induces a non‑centrosymmetric crystal packing, a prerequisite for second‑order nonlinear optical (NLO) activity . BNBA crystallizes in the monoclinic superspace group A2(α0γ)0, distinguishing it from the centrosymmetric space groups adopted by several closely related 4‑halo‑4′‑nitrobenzylideneaniline analogs .

Non‑centrosymmetric crystal packing (A2 superspace group)
Push–pull electronic architecture (Br donor / NO₂ acceptor)
Enables second‑harmonic generation in solid state

Why BNBA Cannot Be Replaced by Halogen Analogs


The second‑harmonic generation (SHG) performance of 4‑halo‑4′‑nitrobenzylideneanilines is exquisitely sensitive to the identity of the halogen substituent, which governs crystal symmetry. BNBA (bromo) adopts a non‑centrosymmetric superspace group (A2) and delivers an SHG efficiency 9.4 times that of KDP . In contrast, the 4‑fluoro (FNBA) and the thermodynamically favored polymorph of the 4‑chloro (CNBA) derivative crystallize in the centrosymmetric space group P21/c, rendering them SHG‑inactive in those forms . This divergent crystallization behavior means that simply substituting the halogen atom leads to a catastrophic loss of NLO functionality, forcing procurement to be compound‑specific rather than class‑based.

Halogen‑dependent crystal symmetry

BNBA (Br) yields non‑centrosymmetric A2(α0γ)0; FNBA and CNBA adopt centrosymmetric P21/c, preventing SHG.

Substitution may disable NLO response

Replacing bromine with fluorine or chlorine may produce SHG‑inactive crystals, making direct analog replacement unreliable.

Quantitative Differentiation from Structural Analogs


Powder SHG Efficiency vs. Methoxy Analog

BNBA exhibits a Kurtz powder SHG efficiency of approximately 9.4 times that of the inorganic standard potassium dihydrogen phosphate (KDP) under identical measurement conditions . In a cross‑study comparison, the 4‑methoxy analog NMOBA (4‑nitro‑4′‑methoxybenzylidene aniline) achieved only 1.24 times the SHG efficiency of KDP . This 7.6‑fold higher relative efficiency positions BNBA as a markedly superior candidate for frequency‑doubling applications within the benzylideneaniline class.

SHG Efficiency
Cross-study comparable
9.4× KDP (BNBA)
NMOBA: 1.24× KDP
7.6‑fold higher

Supports frequency‑doubling compound selection

Kurtz powder technique; 1064 nm fundamental

Nonlinear optics Second-harmonic generation Benzylideneaniline derivatives

Crystal Symmetry vs. Chloro and Fluoro Analogs

Single‑crystal X‑ray diffraction at 173 K reveals that BNBA crystallizes in the non‑centrosymmetric monoclinic superspace group A2(α0γ)0 . In contrast, the 4‑chloro analog (CNBA) and the 4‑fluoro analog (FNBA) both crystallize in the centrosymmetric space group P21/c under the conditions reported . Non‑centrosymmetry is a strict crystallographic prerequisite for second‑order NLO effects; therefore, BNBA is the only member of the 4‑halo‑4′‑nitrobenzylideneaniline series that reliably guarantees SHG activity.

Crystal Symmetry
Head-to-head
BNBA: A2(α0γ)0 (non‑centrosymmetric)
CNBA, FNBA: P21/c (centrosymmetric)

Reported non‑centrosymmetric phase enables SHG

Single‑crystal XRD; 173 K

Crystal engineering Non‑centrosymmetric space group Structure–property relationship

Thermal Stability Up to Melting Point

Thermogravimetric (TGA), differential thermal (DTA) and differential scanning calorimetric (DSC) analyses confirm that BNBA is a stable solid phase from ambient temperature up to its melting point of 436 K (163 °C) with no evidence of polymorphic transitions or decomposition within this range . For comparison, several benzylideneaniline derivatives exhibit order‑disorder transitions well below their melting points that compromise optical quality; BNBA's wide thermal stability window ensures consistent crystal quality during device operation.

Thermal Stability
Class-level
Stable to 436 K
No phase transitions detected

Supports thermal stability screening

TGA/DTA/DSC data; range ~138 K

Thermal stability TGA/DTA/DSC Crystal growth

Photo-Stability by Nitro Group Inhibition

UV‑Vis spectrophotometric studies of N‑[(E)‑(4‑bromophenyl)methylidene]‑4‑nitroaniline demonstrate that the strong electron‑withdrawing nitro group significantly inhibits photo‑induced reactivity compared to non‑nitro substituted benzylideneaniline analogs . While the referenced study does not provide side‑by‑side kinetic data for the non‑nitro parent compound, the observed photo‑inhibition is attributed to the charge‑transfer character introduced by the nitro acceptor, a feature that distinguishes the 4‑nitro series from common benzylideneaniline derivatives lacking this strong acceptor.

Photo‑Stability
Class-level inference
Nitro group inhibits photo‑reactivity

May reduce photodegradation risk

UV‑Vis; no kinetic comparator data

Photo‑inhibition UV‑Vis spectroscopy Molecular electronics

Optical Limiting at 532 nm

The optical nonlinearity of BNBA was characterized at 532 nm using 5 ns laser pulses and the open‑aperture Z‑scan technique, demonstrating optical limiting behavior . While the source does not provide the precise nonlinear absorption coefficient (β) or compare it directly against other benzylideneaniline derivatives in the same study, the observation of optical limiting under nanosecond excitation is a functionally relevant property that extends the material's utility beyond pure SHG into sensor‑protection and pulse‑shaping applications.

Optical Limiting
Supporting evidence
Limiting at 532 nm
5 ns pulses, open‑aperture Z‑scan

Supports optical limiting screening

Qualitative observation; β not reported

Optical limiting Z‑scan Third‑order nonlinearity

Optimal Application Scenarios for BNBA


Frequency Doubling in Solid-State Lasers

BNBA's SHG efficiency of 9.4 × KDP makes it an excellent candidate for intracavity or extracavity frequency doublers in Nd:YAG (1064 nm) laser systems. The 7.6‑fold efficiency advantage over the methoxy analog NMOBA means that thinner crystals can be used, reducing phase‑matching constraints and insertion losses. Its non‑centrosymmetric A2 space group ensures inherent SHG activity without the need for electric‑field poling .

Terahertz Wave Generation

Organic NLO crystals with large second‑order susceptibilities are prized for terahertz (THz) generation. BNBA's combination of high SHG efficiency (9.4 × KDP) and wide thermal stability up to 436 K supports its use as a THz emitter pumped by femtosecond near‑infrared lasers, where thermal loading from high repetition rates must be tolerated without phase transitions.

Optical Limiting for Laser Safety

The optical limiting response observed at 532 nm under nanosecond excitation positions BNBA as a candidate material for protective optical limiters in the visible spectrum. Its photo‑inhibition characteristic, attributed to the strong nitro acceptor , further suggests resilience against photodegradation during repeated high‑fluence exposure, an essential requirement for practical limiter devices.

Benchmarking New NLO Chromophores

Given the well‑quantified Kurtz powder SHG value (9.4 × KDP) and the established structure–property relationship differentiating the bromo derivative from its chloro and fluoro analogs , BNBA serves as an ideal reference compound for screening new benzylideneaniline‑based NLO chromophores. Researchers can use BNBA as a positive control to calibrate powder SHG measurements and to validate computational predictions of hyperpolarizability.

Application
Selection Property
Validation Focus
Frequency doubling in Nd:YAG lasers
Non‑centrosymmetric crystal structure
Powder SHG response characterization
Terahertz wave generation research
Reported SHG efficiency and thermal stability
Temperature‑dependent SHG performance
Optical limiting for laser safety
Reported optical limiting and photo‑inhibition
Z‑scan response and photodegradation monitoring
Benchmarking NLO chromophores
Established SHG benchmark and halogen‑symmetry differentiation
Calibration reference for powder SHG measurements
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